molecular formula C21H20ClN B6311943 5-Chloro-N,N-dibenzyl-2-methylaniline CAS No. 1357627-41-8

5-Chloro-N,N-dibenzyl-2-methylaniline

Cat. No.: B6311943
CAS No.: 1357627-41-8
M. Wt: 321.8 g/mol
InChI Key: LXBYEARZHVNXEA-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dibenzyl-2-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorine atom at the fifth position, two benzyl groups attached to the nitrogen atom, and a methyl group at the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,N-dibenzyl-2-methylaniline typically involves the following steps:

    N-Alkylation of Aniline: Aniline is first alkylated with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-dibenzylaniline.

    Chlorination: The N,N-dibenzylaniline is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fifth position.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide in the presence of a base to introduce the methyl group at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-N,N-dibenzyl-2-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry: 5-Chloro-N,N-dibenzyl-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may also be used in the development of new pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It may also be employed as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dibenzyl-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-Dibenzylaniline: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.

    5-Chloro-2-methylaniline: Lacks the benzyl groups, resulting in different chemical properties and applications.

    N,N-Dibenzyl-2-methylaniline:

Uniqueness: 5-Chloro-N,N-dibenzyl-2-methylaniline is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

N,N-dibenzyl-5-chloro-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN/c1-17-12-13-20(22)14-21(17)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBYEARZHVNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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